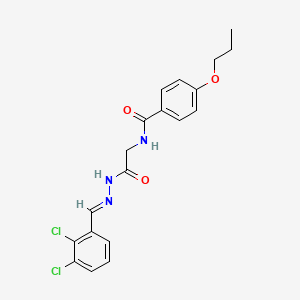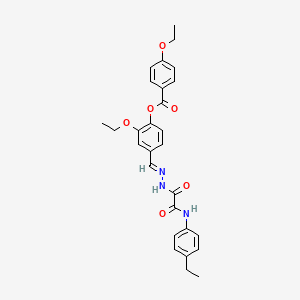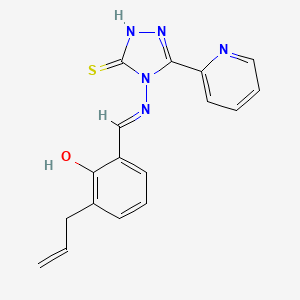
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、そのユニークな化学構造とさまざまな科学研究分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ジクロロベンジリデン基、ヒドラジノ基、およびプロポキシベンズアミド基を特徴とし、化学者や研究者の関心の的となっています。
準備方法
合成ルートと反応条件
N-(2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドの合成は、通常、2,3-ジクロロベンズアルデヒドとヒドラジン水和物を反応させてヒドラゾン中間体を形成することから始まります。この中間体は、トリエチルアミンなどの塩基の存在下で、4-プロポキシベンゾイルクロリドと反応させて最終生成物を得ます。 反応条件には、エタノールまたはメタノールなどの適切な溶媒中で還流させることが含まれることが多いです .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスをスケールアップすることです。これには、反応条件の最適化、工業グレードの試薬の使用、および効率的な生産を確保するための大型反応器の使用が含まれます。
化学反応の分析
反応の種類
N-(2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して実現できます。
置換: この化合物は、特にジクロロベンジリデン基で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換ベンジリデン誘導体の生成。
科学研究への応用
N-(2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、いくつかの科学研究への応用があります。
化学: 有機合成の試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: 特に新しい薬剤の開発において、その潜在的な治療用途について調査されています。
産業: 特殊化学品や材料の開発に利用されています.
科学的研究の応用
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
N-(2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を変化させて、さまざまな生物学的効果をもたらす可能性があります。 関与する経路には、酵素活性の阻害、細胞プロセスの阻害、またはシグナル伝達経路の調節が含まれる場合があります .
類似の化合物との比較
類似の化合物
- 2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソ-N-フェニルアセトアミド
- 2-(2-(2,6-ジクロロベンジリデン)ヒドラジノ)-N-(2,3-ジクロロフェニル)-2-オキソアセトアミド
- 2-(2-(4-メトキシベンジリデン)ヒドラジノ)-2-オキソ-N-フェニルアセトアミド
独自性
N-(2-(2-(2,3-ジクロロベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、その官能基の特定の組み合わせにより、独自の化学的および生物学的特性を備えており、独特です。 そのジクロロベンジリデン基は反応性を提供し、ヒドラジノ基とプロポキシベンズアミド基は潜在的な生物活性に貢献しています .
類似化合物との比較
Similar Compounds
- 2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
- 2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzylidene group provides reactivity, while the hydrazino and propoxybenzamide groups contribute to its potential biological activities .
特性
CAS番号 |
769149-72-6 |
|---|---|
分子式 |
C19H19Cl2N3O3 |
分子量 |
408.3 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-10-27-15-8-6-13(7-9-15)19(26)22-12-17(25)24-23-11-14-4-3-5-16(20)18(14)21/h3-9,11H,2,10,12H2,1H3,(H,22,26)(H,24,25)/b23-11+ |
InChIキー |
CAYPXMBJGVMRDD-FOKLQQMPSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023702.png)
![ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023703.png)

![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023721.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12023734.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023737.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12023741.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12023745.png)
![N-(4-Sec-butylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B12023750.png)
![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023757.png)

![2-({6-[(5E)-5-(3-{6-[(2-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12023765.png)

